molecular formula C14H20O2 B14462405 1-[(Benzyloxy)methyl]cyclohexan-1-ol CAS No. 66222-30-8

1-[(Benzyloxy)methyl]cyclohexan-1-ol

Cat. No.: B14462405
CAS No.: 66222-30-8
M. Wt: 220.31 g/mol
InChI Key: XASUTGKBPSTLLB-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a benzyloxy methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. Common catalysts used in this reaction include acids or bases, depending on the specific conditions required.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a cyclohexane derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexanone or benzaldehyde derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexane or benzyl derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyloxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

    1-Methylcyclohexanol: A similar compound with a methyl group instead of a benzyloxy group.

    Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.

    Benzyl Alcohol: Contains a benzyloxy group but lacks the cyclohexane ring.

Uniqueness: 1-[(Benzyloxy)methyl]cyclohexan-1-ol is unique due to the presence of both a benzyloxy group and a hydroxyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

66222-30-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(phenylmethoxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O2/c15-14(9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

XASUTGKBPSTLLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(COCC2=CC=CC=C2)O

Origin of Product

United States

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